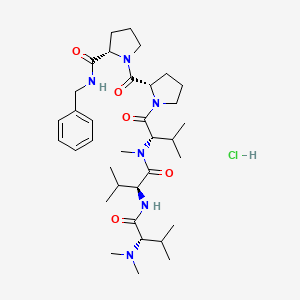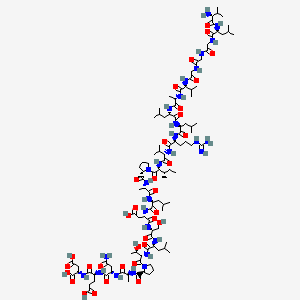![molecular formula C12H13N3O2 B3062093 2-Morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one CAS No. 17326-31-7](/img/structure/B3062093.png)
2-Morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activities. This compound is part of the pyrido[1,2-a]pyrimidinone family, which is known for its diverse pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one typically involves a multiple-parallel approach, employing Suzuki cross-coupling methodology. One common route involves the use of 9-hydroxy-2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one O-trifluoromethanesulfonate as an intermediate . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
While specific industrial production methods for 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are commonly used to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as DNA-dependent protein kinase. This enzyme is crucial for DNA repair processes, and inhibition of this kinase can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound binds to the active site of the kinase, preventing its normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Morpholin-4-yl-quinolin-4-one: Another heterocyclic compound with similar biological activities.
2-Morpholin-4-yl-chromen-4-one: Known for its potential as a kinase inhibitor.
Uniqueness
2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit DNA-dependent protein kinase with high potency sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
17326-31-7 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H13N3O2/c16-12-9-11(14-5-7-17-8-6-14)13-10-3-1-2-4-15(10)12/h1-4,9H,5-8H2 |
InChI-Schlüssel |
VDMRPNTZWKDYBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=O)N3C=CC=CC3=N2 |
Andere CAS-Nummern |
17326-31-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3062034.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3062057.png)
![[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine](/img/structure/B3062060.png)




![2-(2-Furanyl)-7-(3-phenylpropyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B3062102.png)

